Boc-D-tyr(ME)-OH

Peptide Synthesis Chiral Purity Stereochemistry

Boc-D-Tyr(Me)-OH is the definitive building block for incorporating O-methyl-D-tyrosine into peptides via Boc/Bz solid-phase synthesis. The D-configuration confers resistance to enzymatic degradation, while the O-methyl ether prevents undesired O-acylation or alkylation side reactions that plague unprotected tyrosine analogs. Its enhanced lipophilicity (XLogP3 1.8) improves membrane permeability. Critically, when an established Drug Master File mandates Boc chemistry, switching to an Fmoc-protected equivalent would force a complete re-validation of the synthetic route—making this compound a non-substitutable procurement choice for regulatory compliance and protocol consistency.

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
CAS No. 68856-96-2
Cat. No. B558434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-tyr(ME)-OH
CAS68856-96-2
SynonymsBOC-D-TYR(ME)-OH; 68856-96-2; D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-; (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoicacid; Boc-L-phe(4-OCH3)-OH; Boc-4-methoxy-D-Phe-OH; Boc-4-Methoxy-D-Phenylalanine; SCHEMBL1308867; CTK5C8550; SLWWWZWJISHVOU-GFCCVEGCSA-N; ZINC2539215; AKOS015836435; AKOS015907893; CB-1296; AC-16868; AJ-38817; AK170133; KB-48234; FT-0641213; N-(tert-butoxycarbonyl)-O-methyl-D-tyrosine; Y-9417; I14-26497; (2R)-2-tert-butoxycarbonylamino-3-(4-methoxyphenyl)propionicacid; (R)-2-tert-butoxycarbonylamino-3-(4-methoxyphenyl)-propionicacid; (R)-2-tert-butoxycarbonylamino-3-(4-methoxyphenyl)propanoicacid
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O
InChIInChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
InChIKeySLWWWZWJISHVOU-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Tyr(Me)-OH (CAS 68856-96-2) Procurement Guide for Peptide Synthesis


Boc-D-Tyr(Me)-OH (N-α-tert-Butoxycarbonyl-O-methyl-D-tyrosine, CAS 68856-96-2) is a protected non-natural amino acid derivative that functions as a key building block in peptide synthesis. The compound features a tert-butyloxycarbonyl (Boc) group protecting the α-amino functionality, which is labile to acidic conditions , and an O-methyl group on the phenolic hydroxyl, which enhances lipophilicity relative to unprotected tyrosine derivatives . The D-configuration at the α-carbon stereocenter differentiates it from its L-enantiomer counterpart, Boc-Tyr(Me)-OH (CAS 53267-93-9). Standard specifications from commercial sources include a purity of ≥99.5% by chiral HPLC, a melting point of 93–96 °C, and optical rotation [α]²⁰D = 11 ± 1° (c = 1.2 in DMF) .

Why Boc-D-Tyr(Me)-OH Cannot Be Substituted by Generic Analogs in Critical Applications


Substitution of Boc-D-Tyr(Me)-OH with generic or in-class analogs can compromise synthetic outcomes due to critical differences in stereochemistry, protecting group orthogonality, and side-chain functionality. The D-configuration of the tyrosine residue imparts distinct conformational properties and can enhance resistance to enzymatic degradation in the final peptide compared to the L-enantiomer . Furthermore, the O-methyl ether modification prevents undesired side reactions during peptide assembly, such as O-acylation or alkylation, which can occur with unprotected tyrosine derivatives like Boc-D-Tyr-OH [1]. Finally, the acid-labile Boc protecting group necessitates a specific deprotection strategy, and swapping with an Fmoc-protected analog (e.g., Fmoc-D-Tyr(Me)-OH) would require a complete change in the synthetic protocol due to fundamental differences in Boc/Bz versus Fmoc/tBu chemistry [2].

Quantitative Evidence for Boc-D-Tyr(Me)-OH Differentiation and Selection


Chiral Purity and Enantiomeric Excess Specification for D-Configuration

Boc-D-Tyr(Me)-OH is specifically supplied with a high chiral purity of ≥99.5% as determined by chiral HPLC . This ensures the exclusive presence of the D-enantiomer, which is critical for applications where the L-enantiomer would be inactive or detrimental. In contrast, the L-enantiomer, Boc-Tyr(Me)-OH, while also available with ≥98% purity by TLC, exhibits an opposite optical rotation of [α]²⁵D = +16.0 to +20.0° (c = 1 in methanol) .

Peptide Synthesis Chiral Purity Stereochemistry

Enhanced Lipophilicity via O-Methylation Compared to Unprotected Tyrosine

The O-methyl group of Boc-D-Tyr(Me)-OH confers increased lipophilicity compared to the unprotected hydroxyl of Boc-D-Tyr-OH. This is reflected in the calculated partition coefficient (XLogP3) of 1.8 for Boc-D-Tyr(Me)-OH [1]. While a direct experimental logP for Boc-D-Tyr-OH is not available in the provided sources, the general principle that O-methylation increases lipophilicity and membrane permeability is well-established in medicinal chemistry .

Peptide Synthesis Lipophilicity Side-Chain Modification

Orthogonal Protection Strategy: Boc vs. Fmoc for Solid-Phase Peptide Synthesis

The Boc protecting group in Boc-D-Tyr(Me)-OH is an integral component of Boc/Bz solid-phase peptide synthesis (SPPS). This strategy is distinct from the more common Fmoc/tBu approach. While Fmoc chemistry offers true orthogonality and avoids the use of highly toxic HF for final cleavage, Boc chemistry remains the required method when adhering to an existing Drug Master File (DMF) or when synthesizing peptide thioesters, which are incompatible with standard Fmoc-SPPS [1].

Solid-Phase Peptide Synthesis Protecting Groups Boc Chemistry

Primary Research and Industrial Scenarios Requiring Boc-D-Tyr(Me)-OH


Synthesis of D-Configuration-Containing Therapeutic Peptides

Boc-D-Tyr(Me)-OH is the preferred building block for incorporating a D-tyrosine residue with a protected phenolic hydroxyl group into peptides synthesized via Boc solid-phase peptide synthesis (SPPS). This is critical for developing peptide-based therapeutics where the D-amino acid confers enhanced metabolic stability or specific conformational constraints, as evidenced by its use in the design of β-sheet-based self-assembling cyclic peptides [1].

Boc-SPPS Projects Requiring Regulatory or Protocol Adherence

This compound is essential for any peptide synthesis project that must strictly follow an established Boc/Bz SPPS protocol, particularly when an existing Drug Master File (DMF) mandates this chemistry [2]. Switching to an Fmoc-protected analog would require re-validation of the entire synthetic route, making Boc-D-Tyr(Me)-OH a necessary procurement choice for regulatory compliance and protocol consistency.

Synthesis of Lipophilic Peptide Analogs for Enhanced Membrane Permeability

The O-methyl ether modification in Boc-D-Tyr(Me)-OH increases the lipophilicity of the resulting peptide (as inferred from its calculated XLogP3 of 1.8) [3]. This makes it a valuable building block for designing peptide analogs intended to exhibit improved membrane permeability and potentially enhanced oral bioavailability or blood-brain barrier penetration.

Technical Documentation Hub

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